

An In-Depth Technical Guide to the Safe Handling of Phenanthren-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phenanthren-2-ol**

Cat. No.: **B023603**

[Get Quote](#)

This guide provides comprehensive safety and handling protocols for **Phenanthren-2-ol** (CAS 605-55-0), a hydroxylated polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical laboratory applications to ensure the well-being of personnel and the integrity of research. As a derivative of phenanthrene, **Phenanthren-2-ol** is utilized in various research applications, including the study of PAH metabolism and the development of novel organic materials.^[1] Its chemical structure, while instrumental to its function, also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures.

Section 1: Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. While specific toxicological data for **Phenanthren-2-ol** is limited, its classification as a polycyclic aromatic hydrocarbon (PAH) derivative warrants a cautious approach, drawing parallels from the known hazards of its parent compound, phenanthrene, and other hydroxylated PAHs.

Toxicological Profile

Phenanthren-2-ol is harmful if swallowed.^[2] While comprehensive toxicological studies are not readily available for this specific compound, the broader class of PAHs is known for its

potential carcinogenic, mutagenic, and teratogenic effects.[3] The introduction of a hydroxyl group can alter the metabolic pathways of the parent PAH, potentially leading to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA.[4][5]

Key Toxicological Concerns:

- Acute Oral Toxicity: Harmful if ingested.[2]
- Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6]
- Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
- Potential for Genotoxicity and Carcinogenicity: As a PAH derivative, it should be handled as a potential carcinogen and mutagen.[3][7]
- Dermal Absorption: Like other PAHs, dermal absorption is a potential route of exposure.[8][9]

Physical and Chemical Hazards

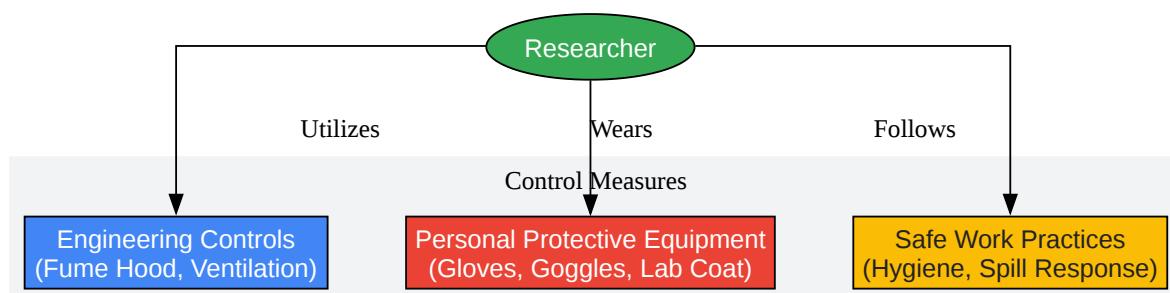
Phenanthren-2-ol is a solid at room temperature.[2] It is combustible but not readily ignitable. [10] In the event of a fire, it may emit toxic fumes.[6]

Table 1: Physical and Chemical Properties of **Phenanthren-2-ol**

Property	Value	Reference
CAS Number	605-55-0	[2]
Molecular Formula	C ₁₄ H ₁₀ O	[2]
Molecular Weight	194.23 g/mol	[2]
Appearance	White crystalline powder	[7]
Melting Point	162-167 °C	[2]
Solubility	Insoluble in water. Soluble in aromatic hydrocarbons.	[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is paramount when handling **Phenanthren-2-ol**.


Engineering Controls

- Chemical Fume Hood: All manipulations of solid **Phenanthren-2-ol** that could generate dust, as well as all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]
- Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling **Phenanthren-2-ol**.

- Eye Protection: Chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards are required at all times in the laboratory.[13]
- Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2][11]
- Protective Clothing: A laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of contamination, a chemical-resistant apron is recommended.[13]
- Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[14]

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for safe handling.

Section 3: Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is critical to prevent exposure and maintain the chemical's integrity.

Handling

- Avoid Dust Generation: Handle solid **Phenanthren-2-ol** carefully to minimize the creation of dust. Use a spatula for transfers and avoid pouring the powder.[7]
- Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]
- Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

Storage

- Container: Store in a tightly sealed, properly labeled container.[2]
- Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
- Segregation: Store separately from food and feedstuffs.[2]

Section 4: Experimental Protocols

The following is a generalized protocol for a reaction involving a phenanthrene derivative. This should be adapted and optimized for the specific experimental context.

Representative Synthesis of a Phenanthrene Derivative

This protocol outlines a palladium-catalyzed cross-coupling reaction, a common method for modifying phenanthrene structures.[16]

Materials:

- **Phenanthren-2-ol**
- Aryl halide
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$)
- Ligand (e.g., PPh_3)
- Base (e.g., Cs_2CO_3)
- Anhydrous solvent (e.g., DMF)
- Nitrogen or Argon gas supply
- Standard laboratory glassware

Procedure:

- Preparation: Under an inert atmosphere (N_2 or Ar), add **Phenanthren-2-ol**, the aryl halide, the palladium catalyst, the ligand, and the base to a dry reaction flask equipped with a magnetic stir bar.
- Solvent Addition: Add the anhydrous solvent to the flask via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 105°C) and stir for the required time (typically several hours).[16]

- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [16]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for phenanthrene derivative synthesis.

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spill Response

- Minor Spill (Solid):
 - Evacuate non-essential personnel from the immediate area.[10]
 - Wear appropriate PPE, including a respirator if dust is present.[7]
 - Gently cover the spill with an absorbent material to prevent dust from becoming airborne. [17]
 - Carefully sweep the material into a designated waste container.[7]
 - Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[10]
- Major Spill:

- Evacuate the laboratory and alert others in the vicinity.
- Contact the institution's emergency response team.
- Provide details of the spilled material.

First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[\[2\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[\[2\]](#)
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[\[2\]](#)
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[\[2\]](#)

Section 6: Waste Disposal

All waste containing **Phenanthren-2-ol** must be handled as hazardous waste.

- Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.[\[18\]](#)
- Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.[\[12\]](#)[\[19\]](#)
- Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[\[20\]](#)[\[21\]](#)

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs).
- Lee, C.-L., Lin, Y.-T., Chang, F.-R., Chen, G.-Y., Backlund, A., Yang, J.-C., Chen, S.-L., & Wu, Y.-C. (2012). Synthetic procedure of phenanthrene derivatives. Figshare.

- Li, J., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. *Beilstein Journal of Organic Chemistry*, 15, 243–249.
- Lemos, C. T., et al. (2016). Polycyclic aromatic hydrocarbons (PAHs): An overview of toxicological aspects. *Journal of Health & Biological Sciences*, 4(2), 123-131.
- Chen, Y., et al. (2022). The Effect of Urinary Polycyclic Aromatic Hydrocarbon Metabolites on Lipid Profiles: Does Oxidative Stress Play a Crucial Mediation Role? *Toxics*, 10(10), 603.
- Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- National Science Teaching Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory.
- Washington State University. (n.d.). Alcohols (Methanol, Ethanol, Propanol, etc.).
- HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
- New Jersey Department of Health. (n.d.). Phenanthrene - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency (EPA). (2019). Field Equipment Cleaning and Decontamination.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2009). Toxicity of Polycyclic Aromatic Hydrocarbons (PAHs).
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). *Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version*. National Academies Press (US).
- Health Net. (n.d.). Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Anthracene oil derivatives: Human health tier II assessment.
- Crowell, S. R., et al. (2021). Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. *UPLC-Accelerator Mass Spectrometry following oral microdosing*. *Food and Chemical Toxicology*, 156, 112487.
- Fent, K. W., et al. (2022). Percutaneous Absorption of Fireground Contaminants: Naphthalene, Phenanthrene, and Benzo[a]pyrene in Porcine Skin in an Artificial Sweat Vehicle. *Toxics*, 10(8), 469.
- Pérez, A., et al. (2009). PAHs soil decontamination in two steps: desorption and electrochemical treatment. *Journal of Hazardous Materials*, 166(2-3), 756-761.

- U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
- Geier, M. C., et al. (2023). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. *Chemosphere*, 338, 139474.
- U.S. Environmental Protection Agency (EPA). (n.d.). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- El-Gohary, F., et al. (2014). Removal of low concentrations of phenanthrene, fluoranthene and pyrene from urban wastewater by membrane bioreactors technology. *Journal of Environmental Protection*, 5(10), 899-909.
- Zhang, M., et al. (2022). Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors. *Applied Sciences*, 12(15), 7543.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Percutaneous Absorption of Fireground Contaminants: Naphthalene, Phenanthrene, and Benzo[a]pyrene in Porcine Skin in an Artificial Sweat Vehicle [mdpi.com]
- 10. PHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. [solubilityofthings.com](#) [solubilityofthings.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [wpcdn.web.wsu.edu](#) [wpcdn.web.wsu.edu]
- 16. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [nj.gov](#) [nj.gov]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. [nipissingu.ca](#) [nipissingu.ca]
- 20. [epa.gov](#) [epa.gov]
- 21. [epa.gov](#) [epa.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Safe Handling of Phenanthren-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023603#safety-and-handling-precautions-for-phenanthren-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com